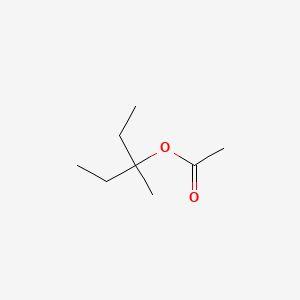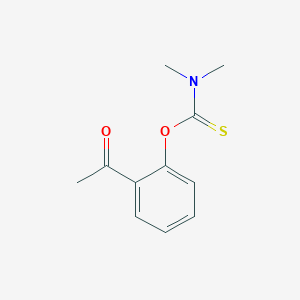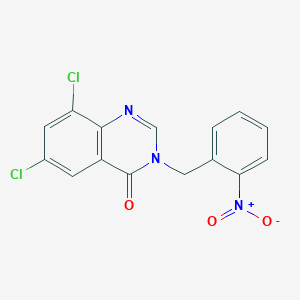
4-(2-(2-(2,4-Dichlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(2-(2,4-Dichlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenoxy group, a propanoyl group, a carbohydrazonoyl group, and an ethoxybenzoate group. Its molecular formula is C25H22Cl2N2O5, and it has a molecular weight of 501.37 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-(2,4-Dichlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate typically involves multiple steps:
Formation of 2,4-Dichlorophenoxypropanoic Acid: This step involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Conversion to Propanoyl Derivative: The 2,4-dichlorophenoxypropanoic acid is then converted to its propanoyl derivative using a suitable reagent like thionyl chloride.
Hydrazone Formation: The propanoyl derivative reacts with hydrazine hydrate to form the carbohydrazonoyl intermediate.
Final Coupling: The intermediate is then coupled with 4-ethoxybenzoic acid under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and ethoxybenzoate groups.
Reduction: Reduction reactions can target the carbonyl groups within the propanoyl and carbohydrazonoyl moieties.
Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines can be formed depending on the specific site of reduction.
Substitution: Substituted phenoxy derivatives are the major products.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 4-(2-(2-(2,4-Dichlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate exerts its effects depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-(2-(2,4-Dichlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-butoxybenzoate
- 4-(2-(2-(2,4-Dichlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
Uniqueness
The uniqueness of 4-(2-(2-(2,4-Dichlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities due to variations in the substituents on the phenyl and benzoate rings .
Propriétés
Numéro CAS |
765276-68-4 |
|---|---|
Formule moléculaire |
C25H22Cl2N2O5 |
Poids moléculaire |
501.4 g/mol |
Nom IUPAC |
[4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C25H22Cl2N2O5/c1-3-32-20-11-6-18(7-12-20)25(31)34-21-9-4-17(5-10-21)15-28-29-24(30)16(2)33-23-13-8-19(26)14-22(23)27/h4-16H,3H2,1-2H3,(H,29,30)/b28-15+ |
Clé InChI |
HMOXXXYIPZKAPE-RWPZCVJISA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-Oxo-6,7,8,9,10,11-hexahydro-5H-cyclohepta[b]quinoxalin-11-ium-5-olate](/img/structure/B12012747.png)

![methyl {[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B12012760.png)


![3-{(E)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12012776.png)

![6-[4-(allyloxy)phenyl]-3-amino-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12012788.png)

![[4-bromo-2-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12012794.png)

![N-(3,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12012823.png)
![N-(2,6-dimethylphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12012826.png)
![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12012836.png)
